4-[(Phenylsulfanyl)methyl]piperidine-1-carboxylic acid
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Overview
Description
4-[(Phenylsulfanyl)methyl]piperidine-1-carboxylic acid is a compound that features a piperidine ring substituted with a phenylsulfanyl group and a carboxylic acid moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Phenylsulfanyl)methyl]piperidine-1-carboxylic acid typically involves the reaction of piperidine derivatives with phenylsulfanyl reagents under controlled conditions. One common method includes the nucleophilic substitution of a piperidine derivative with a phenylsulfanyl halide in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final product formation. These methods are designed to maximize yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions
4-[(Phenylsulfanyl)methyl]piperidine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-[(Phenylsulfanyl)methyl]piperidine-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Phenylsulfanyl)methyl]piperidine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group may enhance the compound’s binding affinity to these targets, leading to various biological effects. The piperidine ring can also play a role in modulating the compound’s activity by influencing its conformation and stability .
Comparison with Similar Compounds
Similar Compounds
Piperidine-4-carboxylic acid: A simpler analog with a piperidine ring and a carboxylic acid group.
Phenylsulfanylpiperidine: Lacks the carboxylic acid moiety but contains the phenylsulfanyl group.
N-(piperidine-4-yl)benzamide: Contains a piperidine ring and a benzamide group.
Uniqueness
4-[(Phenylsulfanyl)methyl]piperidine-1-carboxylic acid is unique due to the presence of both the phenylsulfanyl group and the carboxylic acid moiety, which can confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications .
Properties
CAS No. |
916134-97-9 |
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Molecular Formula |
C13H17NO2S |
Molecular Weight |
251.35 g/mol |
IUPAC Name |
4-(phenylsulfanylmethyl)piperidine-1-carboxylic acid |
InChI |
InChI=1S/C13H17NO2S/c15-13(16)14-8-6-11(7-9-14)10-17-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,15,16) |
InChI Key |
YORLWSIGLATFDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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